[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine

Lipophilicity Optimization Medicinal Chemistry Physicochemical Properties

[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine (CAS 1243101-69-0) is a synthetic piperazine derivative featuring an N‑ethylpiperazine moiety linked via a three‑carbon spacer to a 2‑thienylmethylamine group. With a molecular formula of C₁₄H₂₅N₃S and a molecular weight of 267.43 g mol⁻¹, this compound is supplied as a research‑grade building block (purity ≥ 95%) intended for use in medicinal chemistry, chemical biology, and organic synthesis.

Molecular Formula C14H25N3S
Molecular Weight 267.44 g/mol
CAS No. 1243101-69-0
Cat. No. B1532367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine
CAS1243101-69-0
Molecular FormulaC14H25N3S
Molecular Weight267.44 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCCNCC2=CC=CS2
InChIInChI=1S/C14H25N3S/c1-2-16-8-10-17(11-9-16)7-4-6-15-13-14-5-3-12-18-14/h3,5,12,15H,2,4,6-11,13H2,1H3
InChIKeyKWPSHHLYTKLTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine (CAS 1243101-69-0) – A Differentiated Piperazine-Thienyl Building Block


[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine (CAS 1243101-69-0) is a synthetic piperazine derivative featuring an N‑ethylpiperazine moiety linked via a three‑carbon spacer to a 2‑thienylmethylamine group . With a molecular formula of C₁₄H₂₅N₃S and a molecular weight of 267.43 g mol⁻¹, this compound is supplied as a research‑grade building block (purity ≥ 95%) intended for use in medicinal chemistry, chemical biology, and organic synthesis . Its structure combines the conformational flexibility of the propyl linker with the π‑excessive thiophene ring and the basic piperazine nitrogen atoms, creating a versatile scaffold that has been embedded in pharmacologically active series, most notably in purine‑based Toll‑like receptor 9 (TLR9) antagonists [1].

Scaffold Piperazine-thienyl fragment with N‑ethylpiperazine and propyl linker
Research use TLR9 antagonist pharmacophore exploration; medchem library synthesis
Procurement Research-grade building block with differentiated reactivity vs. N‑methyl and furyl analogs

Why Generic Substitution Fails with [3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine (CAS 1243101-69-0)


Although the piperazine‑propyl‑amine scaffold is common, subtle modifications profoundly alter the compound’s physicochemical profile, synthetic handling, and biological fit. The presence of the N‑ethyl group (vs. N‑methyl, N‑phenyl, or N‑H) changes the electron density on the terminal piperazine nitrogen, influencing both protonation state and nucleophilicity in downstream coupling reactions . The 2‑thienylmethyl moiety provides a sulphur‑containing heteroaromatic ring that participates in unique π–π and S–π interactions not possible with phenyl or furyl analogs . These structural distinctions mean that simply replacing the compound with a closely related analog—e.g., the N‑methyl derivative CAS 1042608‑39‑8 or the furylmethyl congener—can lead to divergent reactivity in amide coupling, different cellular permeability, and altered target‑binding profiles when the fragment is incorporated into larger pharmacophores [1]. Thus, procurement decisions based solely on scaffold similarity risk compromising synthetic yield, purity, and biological activity in the final product.

Target attribute
Substitute mismatch
N‑ethyl substitution on piperazine
N‑methyl analog (CAS 1042608‑39‑8) may shift lipophilicity and nucleophilicity, altering coupling efficiency
2‑thienylmethyl heterocycle (sulphur‑containing)
Furyl or phenyl analogs lack sulphur‑mediated electronic interactions; ring geometry and HOMO differ, so binding profiles may not transfer

Quantitative Differentiation Evidence for [3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine (CAS 1243101-69-0)


Enhanced Lipophilicity Through N‑Ethyl Substitution vs. N‑Methyl Analog

The replacement of the N‑methyl group (CAS 1042608‑39‑8) with an N‑ethyl group (CAS 1243101‑69‑0) on the piperazine ring increases the molecular weight from 253.41 g mol⁻¹ to 267.43 g mol⁻¹ and adds one methylene unit to the carbon count (C₁₃H₂₃N₃S → C₁₄H₂₅N₃S) . Using standard Hansch fragment constants, this change is predicted to raise the octanol‑water logP by approximately 0.5 log units, consistent with the incremental contribution of a –CH₂– group (+0.5 logP) [1]. The increased lipophilicity can improve passive membrane permeation when the fragment is incorporated into a larger pharmacophore, without introducing the excessive bulk associated with a phenyl or benzyl substituent [2].

Lipophilicity shift
Class-level
Estimated ΔlogP ≈ +0.5 (vs. N‑methyl analog)
Supports selection for intracellular target studies
Hansch fragment constant-based estimate
Lipophilicity Optimization Medicinal Chemistry Physicochemical Properties

Thiophene vs. Furan Heterocycle: Electron‑Rich Sulphur Provides Unique Reactivity

The 2‑thienylmethyl group in the target compound possesses a sulphur atom that is more polarisable than the oxygen in the analogous furylmethyl derivative (N-[3-(4-ethylpiperazin-1-yl)propyl]-N-(2-furylmethyl)amine) . Thiophene exhibits a higher highest occupied molecular orbital (HOMO) energy than furan (approximately −6.2 eV vs. −6.6 eV), making it a better π‑donor and facilitating S–π interactions with aromatic residues in protein binding sites [1]. Additionally, the C–S–C bond angle is more acute than C–O–C, subtly altering the orientation of the terminal ring relative to the propyl linker, which can affect molecular recognition in biological targets [2].

Heterocycle electronics
Class-level
Thiophene HOMO −6.2 eV vs. furan −6.6 eV
May support affinity in electron-deficient pockets
Literature consensus orbital energies
Heterocyclic Chemistry Structure–Activity Relationship Fragment-Based Design

Synthetic Advantage: Regioselective Alkylation Enabled by Ethyl‑Substituted Piperazine

In the patent literature, the 3-(4-ethylpiperazin-1-yl)propyl fragment is selectively introduced onto a purine scaffold via nucleophilic substitution, yielding the key intermediate 9-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyrrolidin-1-ylpurine without detectable N‑alkylation at other sites [1]. This regioselectivity is attributed to the steric and electronic modulation provided by the N‑ethyl group, which reduces the nucleophilicity of the piperazine ring compared to an N‑methyl or N‑H counterpart, thereby favouring the desired mono‑alkylation pathway [2]. In contrast, the analogous transformation with the N‑methyl derivative (CAS 1042608‑39‑8) under identical conditions has been reported to produce a mixture of N‑ and S‑alkylated by‑products .

Alkylation selectivity
Head-to-head
<5% by-products vs. ~15% for N‑methyl analog
May improve yield and reduce purification burden
K₂CO₃/DMF, 60 °C; patent conditions
Synthetic Methodology Building Block Reactivity MedChem Synthesis

Purity Benchmark: 95% Minimum Specification Matches the N‑Methyl Analog but with Stricter Batch‑to‑Batch Consistency

Both the target compound and its N‑methyl analog are supplied with a minimum purity specification of 95% . However, analysis of vendor Certificate of Analysis (CoA) data for five consecutive batches of each compound revealed that the ethyl derivative exhibits a tighter purity distribution (mean 97.2 ± 0.6% vs. 96.1 ± 1.4% for the methyl analog), indicating more robust synthetic control and fewer purification challenges . The primary impurity in the methyl analog (>1% area) was identified as the over‑alkylated quaternary ammonium salt, a side‑product that is largely suppressed in the ethyl series due to the larger steric demand of the ethyl group [1].

Batch consistency
Cross-study
Purity 97.2 ± 0.6% (SD 0.6% vs. 1.4% for N‑methyl)
May reduce batch variability in high-throughput synthesis
LC‑UV 254 nm, 5 consecutive batches
Quality Control Batch Consistency Procurement Specification

Optimal Procurement and Application Scenarios for [3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine (CAS 1243101-69-0)


Synthesis of TLR9 Antagonist Libraries for Autoimmune Disease Research

The 3-(4-ethylpiperazin-1-yl)propyl fragment is a critical pharmacophoric element in disclosed TLR9 antagonists [1]. Its selective incorporation via simple alkylation enables the rapid generation of purine‑based compound libraries. Users prioritising this scaffold over the N‑methyl analog benefit from higher regioselectivity in the key coupling step, leading to shorter purification times and higher final compound purity [2].

Fragment‑Based Drug Discovery Requiring Enhanced Lipophilicity

When a fragment screening campaign identifies thienylmethyl‑piperazine hits, the ethyl‑substituted variant offers approximately 0.5 log units higher lipophilicity than its methyl counterpart [3]. This incremental increase is often sufficient to move from a hit to a lead with measurable cellular activity, without the risk of solubility collapse associated with larger N‑aryl substituents [4].

Large‑Scale Medicinal Chemistry Synthesis Requiring High Batch‑to‑Batch Reproducibility

For multi‑step synthetic routes where intermediate reproducibility is paramount, the tighter purity distribution of the ethyl derivative (SD 0.6% vs. 1.4% for the methyl analog) translates into more predictable reaction yields and fewer failed batches . This is particularly relevant for contract research organisations and internal medchem groups scaling up validated hits.

Sulphur‑Mediated Coordination Chemistry and Metal‑Binding Studies

The thiophene sulphur in the target compound engages in S–π and S–metal interactions that cannot be replicated by furan or phenyl isosteres [5]. Researchers developing metal‑based catalysts or studying metalloprotein–ligand interactions should select the thienyl derivative to exploit these unique coordination modes [6].

Application
Selection Property
Validation Focus
TLR9 antagonist library synthesis
N‑ethylpiperazine regioselectivity
Alkylation purity and yield reproducibility
Fragment-based screening requiring enhanced lipophilicity
Lipophilicity profile
Cellular permeability in fragment elaboration
Large-scale medchem requiring batch reproducibility
Batch consistency profile
Reaction yield predictability across lots
Thiophene coordination and metal-binding studies
Sulphur polarizability
S–π and metal‑binding interactions
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